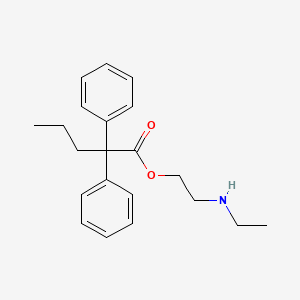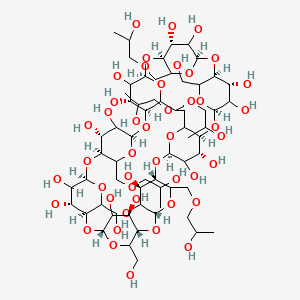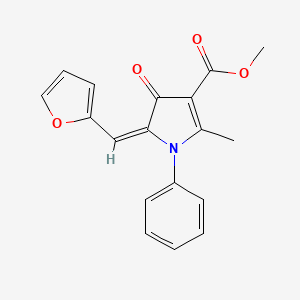
Quinoline-7-carbaldehyde
Vue d'ensemble
Description
Quinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H7NO . It is a derivative of quinoline, which consists of benzene fused with N-heterocyclic pyridine .
Synthesis Analysis
The synthesis of quinoline-7-carbaldehyde involves various methods. A study highlighted a new approach to the synthesis of selected quinolinecarbaldehydes with carbonyl groups located at C5 and/or in C7 positions . The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods were compared due to their importance .Molecular Structure Analysis
The molecular structure of Quinoline-7-carbaldehyde consists of a benzene ring fused with a pyridine ring, with a carbonyl group attached to the 7th carbon .Chemical Reactions Analysis
Quinoline and its derivatives have been harnessed via expeditious synthetic approaches . Quinoline-based compound 37 was designed and reported by Abdel-Wahab and co-workers to be a potent anti-cancer agent against breast, lung, and CNS tumors .Physical And Chemical Properties Analysis
Quinoline-7-carbaldehyde has a molecular weight of 157.17 g/mol . It has a complexity of 169 and a topological polar surface area of 30 Ų .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Discovery
Quinoline-7-carbaldehyde serves as a core scaffold in the design and discovery of new drugs due to its broad spectrum of bioactivity. It’s a key pharmacophore in the development of compounds with potential therapeutic effects. For instance, its derivatives have been explored for their anticancer properties, where they show promise in inducing apoptosis and inhibiting cell migration and angiogenesis .
Organic Synthesis: Multicomponent Reactions
In organic synthesis, Quinoline-7-carbaldehyde is utilized in multicomponent reactions (MCRs) to construct complex molecular architectures. MCRs are advantageous as they allow the convergent synthesis of complex structures from multiple starting materials in a single step, which is efficient and versatile .
Pharmacology: Development of Pharmacological Agents
The compound is instrumental in pharmacology for the development of various pharmacological agents. For example, quinoline derivatives have been identified as potent inhibitors for conditions like schizophrenia, showcasing the compound’s significance in the development of central nervous system (CNS) drugs .
Drug Development: Anticancer Agents
Quinoline-7-carbaldehyde derivatives are vital in the development of anticancer drugs. They have been reported to disrupt cell migration, act as angiogenesis inhibitors, and effectively eliminate cells that threaten the survival of organisms .
Industrial Chemistry: Synthesis Protocols
Quinoline-7-carbaldehyde is used in industrial chemistry where it’s involved in various synthesis protocols. These include classical synthesis methods and modern approaches like transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols, highlighting its importance in sustainable industrial practices .
Chemistry Research: Functionalized Quinoline Motifs
The compound is extensively researched in chemistry for its functionalized motifs. These motifs are harnessed via synthetic approaches to unveil substantial efficacies for future drug development, making Quinoline-7-carbaldehyde a significant contributor to medicinal chemistry research .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWAFCAQPFBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405701 | |
| Record name | quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-7-carbaldehyde | |
CAS RN |
49573-30-0 | |
| Record name | quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain quinoline-7-carbaldehydes?
A1: [, ] Several synthetic methods have been employed to produce quinoline-carbaldehydes, with variations depending on the desired substitution pattern. For quinoline-7-carbaldehydes, the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction stand out as viable options.
Q2: How do the structural modifications on the quinoline ring, particularly the introduction of a trifluoromethylthio group, influence the molecule's properties?
A2: [] The introduction of a trifluoromethylthio (CF3S) group onto the quinoline ring significantly affects the molecule's properties in several ways:
- Photophysical properties: Research [] shows that the presence of the CF3S group in 5-((trifluoromethyl)thio)indolo[1,2-a]quinoline-7-carbaldehydes leads to specific absorption and emission characteristics in the UV-visible and fluorescence spectra. This suggests potential applications in areas like fluorescent probes or materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)

![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)


![2-[5-(4-Chlorophenyl)-1,3,5-dithiazinan-2-ylidene]-2-diethoxyphosphorylacetonitrile](/img/structure/B1225594.png)
![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)
![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)

![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)